molecular formula C15H24 B091395 alpha-Bergamotene CAS No. 17699-05-7

alpha-Bergamotene

Cat. No. B091395
CAS RN: 17699-05-7
M. Wt: 204.35 g/mol
InChI Key: YMBFCQPIMVLNIU-UHFFFAOYSA-N
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Description

Alpha-Bergamotene is a type of bicyclic sesquiterpene found in various plants, particularly in their essential oils . It is one of the two structural isomers of Bergamotene, the other being beta-Bergamotene . Alpha-Bergamotene is found in the oils of carrot, bergamot, lime, citron, cottonseed, and kumquat .


Synthesis Analysis

Bergamotenes, including alpha-Bergamotene, are biosynthesized from farnesyl pyrophosphate . This process involves a variety of enzymes including exo-alpha-bergamotene synthase, (+)-endo-beta-bergamotene synthase, and (-)-endo-alpha-bergamotene synthase .


Molecular Structure Analysis

The molecular formula of alpha-Bergamotene is C15H24 . The structure of alpha-Bergamotene can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Bergamotenes, including alpha-Bergamotene, are intermediates in the biosynthesis of more complex chemical compounds . For example, beta-trans-bergamotene is a precursor in the biosynthesis of fumagillin, ovalicin, and related antibiotics .


Physical And Chemical Properties Analysis

Alpha-Bergamotene has a molar mass of 204.357 g·mol−1 . More detailed physical and chemical properties of alpha-Bergamotene can be found in the Safety Data Sheet .

Scientific Research Applications

  • Biological Activities and Applications : Alpha-Bergamotene exhibits diverse biological activities, including antioxidant, anti-inflammatory, immunosuppressive, cytotoxic, antimicrobial, antidiabetic, and insecticidal effects. It has potential applications in pharmaceuticals, nutraceuticals, cosmeceuticals, and pest management (Hassan Annaz et al., 2023).

  • Agricultural Defense Mechanisms : In agriculture, alpha-Bergamotene is involved in indirect defense mechanisms. Maize plants emit alpha-Bergamotene in response to herbivore attacks, attracting natural enemies to the damaged plants, suggesting its role in plant defense and pest management (T. Köllner et al., 2009).

  • Stress Tolerance in Plants : Studies on the wild tobacco Nicotiana attenuata show that alpha-Bergamotene might play a role in plant stress responses. However, enhanced production of alpha-Bergamotene did not significantly protect the plants from ozone, UVB, or drought stresses (E. Palmer-Young et al., 2015).

  • Pollination and Herbivory Dilemma : In Nicotiana attenuata, the emission of alpha-Bergamotene in flowers increases pollination success, while its presence in leaves mediates defense against herbivores. This demonstrates its dual role in attracting pollinators and deterring pests (Wenwu Zhou et al., 2017).

  • Chemical Composition in Plants : Alpha-Bergamotene is a significant component in the essential oils of various plants, contributing to their therapeutic and aromatic properties. Its presence in Chamaemelum fuscatum, for instance, supports the plant's traditional medicinal use due to its bioactive properties (Marcos Fernández-Cervantes et al., 2019).

  • Therapeutic Applications in Medicine : Research on bergapten, a component related to alpha-Bergamotene, shows potential therapeutic applications in treating skin disorders, lipid profile alterations, and other pathologies (Maria Magdalena Quetglas-Llabrés et al., 2022).

  • Neuropharmacological Effects : The essential oil of bergamot, containing alpha-Bergamotene, exhibits neuroprotective and anti-inflammatory effects, suggesting its potential use in treating stress-induced anxiety, mood disorders, and pain management (G. Bagetta et al., 2010).

Safety And Hazards

According to the Safety Data Sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling alpha-Bergamotene . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBFCQPIMVLNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CC1C2(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864411
Record name 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Bergamotene

CAS RN

17699-05-7
Record name α-Bergamotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17699-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bergamotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
687
Citations
SS Lim, JM Lee, HS Park, SH Cho… - Korean Journal of …, 2007 - koreascience.kr
The chemical composition of the volatile constituents from the leaves, stems, and roots of Acanthopanax senticosus growing wild in Mt. Deok-Yu was determined by GC and GC/MS …
Number of citations: 7 koreascience.kr
F Askari, E Sharifi Ashur Abadi, S Meshki Zadeh… - 2009 - agris.fao.org
… limonene percentage and trans alpha- bergamotene percentage. … percentage and trans alpha- bergamotene percentage was … percentage of trans alpha-bergamotene was in November …
Number of citations: 0 agris.fao.org
N Phuyal, PK Jha, PP Raturi, S Gurung… - … Journal of Food …, 2019 - Taylor & Francis
… Other components tridecan-2-one, myrcene, cinnamate(E)-methyl and alpha-bergamotene were also identified in most of the samples but in lower proportions. The highest number of …
Number of citations: 24 www.tandfonline.com
E Hegmann¹, W Phillips, R Lieberei - 2008 - icco.org
… © wholesalesupplies traces of sesquiterpenes with woody and spicy aroma often appear for the first time in pulp of overripe fruits eg. alpha-bergamotene, alphagurjunene, delta-…
Number of citations: 7 www.icco.org
YH Wen, TJ Chen, LY Jiang, L Li, M Guo, Y Peng… - Iscience, 2022 - cell.com
Bergamotenes are bicyclo[3.1.1]heptane sesquiterpenes found abundantly in plants and fungi. Known bergamotene derivatives all possess (2S,6S)-bergamotene backbone. In this …
Number of citations: 4 www.cell.com
DC Salum, MM Araújo, GB Fanaro, E Purgatto… - Radiation Physics and …, 2009 - Elsevier
… authors employed different methods from the SPME, so this could explain the identification of some compounds in the samples analyzed, eg, sativen, eucalyptol and alpha-bergamotene…
Number of citations: 16 www.sciencedirect.com
TTN Bich - UED Journal of Social Sciences, Humanities and …, 2017 - jshe.vn
… (11,43%), Trans-alpha-Bergamotene (7,66%), Gamma-Muurolene (4,58%), Humulene (3,83%). Of these, Gamma-Asarone (35,12%) and Trans-alpha-Bergamotene (7,66%) are new …
Number of citations: 2 jshe.vn
G Singh, IPS Kapoor, P Singh, CS de Heluani… - Food and chemical …, 2010 - Elsevier
The phytoconstituents of essential oil and ethanol oleoresin of fresh and dry rhizomes of turmeric (Curcuma longa Linn.) were analyzed by GC–MS. The major constituents were …
Number of citations: 303 www.sciencedirect.com
AB Falowo, FE Mukumbo, EM Idamokoro… - International journal of …, 2019 - hindawi.com
The global meat industry is characterised by a growing interest in natural preservative additives. This study determined the effect of sweet basil (Ocimum basilicum L.) essential oil (…
Number of citations: 87 www.hindawi.com
R Sharafati-Chaleshtori, N Rokni, M Rafieian-Kopaei… - 2018 - ir.jkuat.ac.ke
The aim of this study was evaluation of phytochemic al components, antioxidant activity, and antibacterial effects of basil ( Ocimum basilicum L.) essential oil (BEO) in vitro . The lipid …
Number of citations: 103 ir.jkuat.ac.ke

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